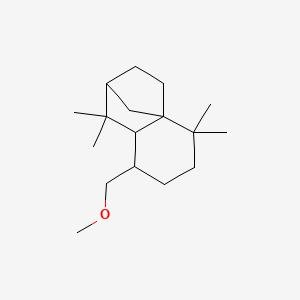
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure It is characterized by its octahydro-naphthalene core, which is substituted with methoxymethyl and tetramethyl groups
Métodos De Preparación
The synthesis of Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common method starts with the octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones. The reaction sequence typically includes Wittig reaction, oxidative hydroboration, oxidation, equilibration, and olefination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparación Con Compuestos Similares
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with similar compounds such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar core structure but differ in their functional groups and substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93777-35-6 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
10-(methoxymethyl)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C17H30O/c1-15(2)8-6-12(11-18-5)14-16(3,4)13-7-9-17(14,15)10-13/h12-14H,6-11H2,1-5H3 |
Clave InChI |
AFMXFPNYAXEBFM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2C13CCC(C3)C2(C)C)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















